1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone
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Overview
Description
1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone is an organic compound characterized by its distinct chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone involves multiple steps:
Synthesis of the Triazole Intermediate: : Begin with an azide compound and react it with an alkyne under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form a triazole intermediate.
Formation of the Pyrrolidine Ring: : Protect the amino group of a suitable precursor, and use a cyclization reaction to form the pyrrolidine ring.
Construction of the Pyrazole Core: : Employ a condensation reaction between an appropriate dicarbonyl compound and hydrazine to form the pyrazole ring.
Final Coupling Reaction: : Link the triazole and pyrrolidine intermediates through a nucleophilic substitution reaction, then couple the resulting structure with the pyrazole core under appropriate reaction conditions.
Industrial Production Methods
For large-scale production, the process can be streamlined by optimizing each step, using robust and scalable techniques like continuous flow synthesis. This ensures the high yield and purity of this compound, while minimizing waste and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxygenated derivatives.
Reduction: : Reductive conditions can modify the triazole ring or the pyrazole core.
Substitution: : Both the pyrrolidine and triazole rings are susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: : Oxygenated derivatives with modified ring structures.
Reduction: : Reduced triazole and pyrazole derivatives.
Substitution: : Substituted derivatives with new functional groups added to the triazole and pyrrolidine rings.
Scientific Research Applications
Chemistry: : Used as a precursor for synthesizing more complex molecules or as a catalyst in specific reactions.
Biology: : Studied for its biological activity and potential as a therapeutic agent.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other proteins critical to biological processes.
Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Compared to similar compounds, 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone offers unique properties:
Similar Compounds: : Include other triazole, pyrrolidine, and pyrazole derivatives.
Unique Attributes: : The specific combination of functional groups in this compound results in distinct reactivity and application potential.
Properties
IUPAC Name |
1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-11-15(12(2)19(3)17-11)23-10-14(22)21-7-4-5-13(21)9-20-8-6-16-18-20/h6,8,13H,4-5,7,9-10H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJPMQLWKDQCG-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCC(=O)N2CCCC2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)OCC(=O)N2CCC[C@H]2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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